molecular formula C15H14N2O2S B4395180 3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4395180
M. Wt: 286.4 g/mol
InChI Key: CTWOMUGDGGQCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as "MPTP," is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of pyrazolone derivatives and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MPTP involves the conversion of MPTP to its active metabolite, MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism has been extensively studied and has provided insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. MPTP has also been shown to induce oxidative stress and inflammation, leading to cell death. These effects have been extensively studied and have provided insights into the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models and its well-characterized mechanism of action. However, MPTP also has limitations, including its toxicity and potential for non-specific effects.

Future Directions

There are several future directions for the study of MPTP, including the development of new animal models for Parkinson's disease, the investigation of potential treatments for the disease, and the exploration of the role of oxidative stress and inflammation in the pathogenesis of the disease. Additionally, the development of new synthesis methods for MPTP may allow for the production of higher yields and purity, which could facilitate further research into the compound.

Scientific Research Applications

MPTP has been used in various scientific research applications, including the study of Parkinson's disease. MPTP has been shown to induce Parkinson's disease-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. This has allowed researchers to study the pathogenesis of Parkinson's disease and develop potential treatments for the disease.

properties

IUPAC Name

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-10-15(19,12-6-3-2-4-7-12)17(16-11)14(18)13-8-5-9-20-13/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWOMUGDGGQCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

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